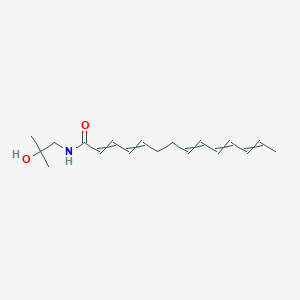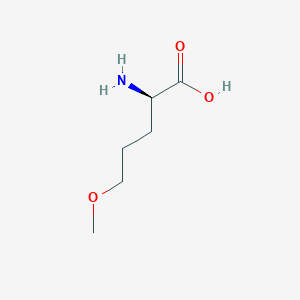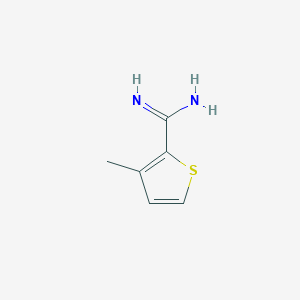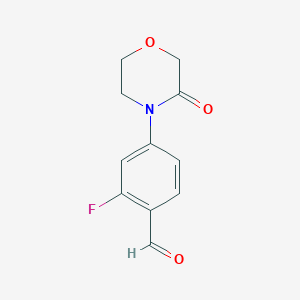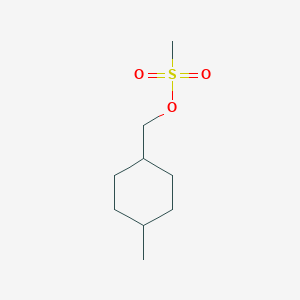
(3-Bromo-4-methyl-5-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of phenol, where the phenyl ring is substituted with bromine, methyl, and nitro groups, and a methanol group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methyl-5-nitrophenyl)methanol typically involves the bromination of 4-methyl-5-nitrophenol followed by a reduction reaction to introduce the methanol group. The bromination can be carried out using bromine in the presence of a suitable solvent like chloroform or acetic acid . The reduction step can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and reduction steps, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methyl-5-nitrophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-methyl-5-nitrobenzaldehyde or 3-Bromo-4-methyl-5-nitrobenzoic acid.
Reduction: 3-Bromo-4-methyl-5-aminophenylmethanol.
Substitution: Compounds like 3-Amino-4-methyl-5-nitrophenylmethanol or 3-Thio-4-methyl-5-nitrophenylmethanol.
Scientific Research Applications
(3-Bromo-4-methyl-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methyl-5-nitrophenyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-nitrophenyl)methanol: Similar structure but lacks the methyl group.
(4-(Bromomethyl)phenyl)methanol: Similar structure but lacks the nitro group.
(3-Bromo-4-methylphenyl)methanol: Similar structure but lacks the nitro group.
Uniqueness
(3-Bromo-4-methyl-5-nitrophenyl)methanol is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
(3-bromo-4-methyl-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c1-5-7(9)2-6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3 |
InChI Key |
ROYXJGQEOBWMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


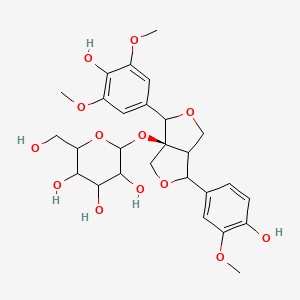


![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)

![7-methoxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12441597.png)
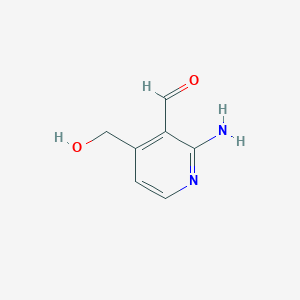
![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
